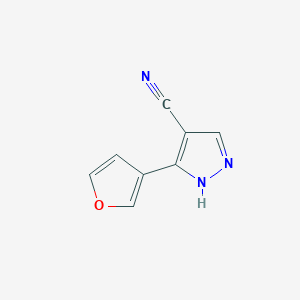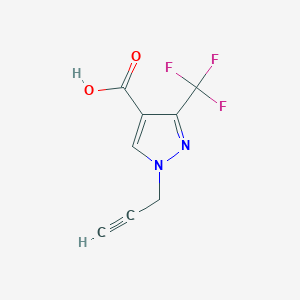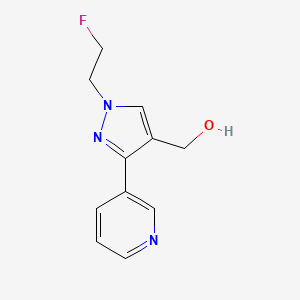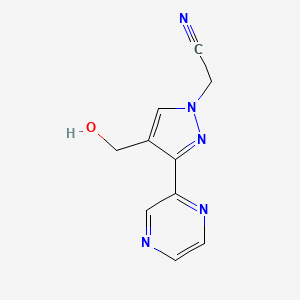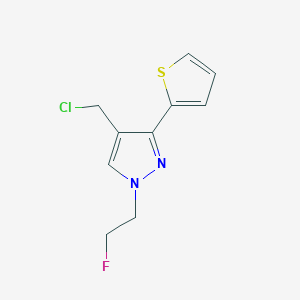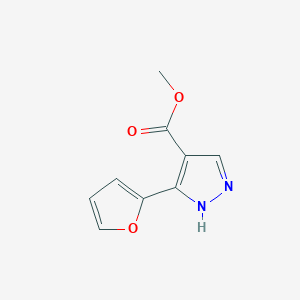![molecular formula C10H6F3N3O B1482580 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1924283-62-4](/img/structure/B1482580.png)
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Vue d'ensemble
Description
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one (2,2,2-TFEP) is an organic compound with a unique molecular structure that has been studied extensively in recent years due to its potential applications in various scientific fields. 2,2,2-TFEP has been found to possess a variety of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments have been studied in detail.
Applications De Recherche Scientifique
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been studied extensively in recent years due to its potential applications in various scientific fields. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. Additionally, 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been studied in relation to its potential anticancer activity, as well as its ability to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the binding of certain proteins. Additionally, it has been found to interact with certain receptors in the body, which may be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, as well as the ability to inhibit the growth of certain bacteria and fungi. Additionally, 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been studied in relation to its potential anticancer activity and its ability to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically around 80%. Additionally, 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for drug development. However, the mechanism of action of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is not fully understood, and further research is needed to elucidate its effects.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one and to explore its potential applications in drug development. Additionally, more research is needed to investigate the effects of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one on various diseases and disorders, as well as its ability to modulate the activity of certain enzymes. Furthermore, additional studies are needed to explore its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Finally, further research is needed to investigate the effects of 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one on various cellular processes and its ability to interact with certain receptors in the body.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1-pyridin-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)7-5-15-16(6-7)8-3-1-2-4-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNMLVQZDUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









